molecular formula C12H9F2NO B11808826 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde

1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B11808826
M. Wt: 221.20 g/mol
InChI Key: IUAKBUIIKGYHOE-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H9F2NO It features a pyrrole ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,4-difluorobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the difluorobenzyl group can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

    1-(3,4-Difluorobenzyl)-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid:

    1-(3,4-Difluorobenzyl)-1H-pyrrole-2-methanol: The alcohol derivative, which can be used in different synthetic pathways.

Uniqueness: 1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the difluorobenzyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H9F2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2

InChI Key

IUAKBUIIKGYHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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